3,5-Dimethyldithiolane
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Overview
Description
3,5-Dimethyl-1,2-dithiolane is a sulfur-containing heterocyclic compound with the molecular formula C5H10S2 It is characterized by a five-membered ring structure containing two sulfur atoms and two methyl groups attached at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-1,2-dithiolane can be synthesized through a two-step process. The first step involves the formation of a 1,3-dithiol intermediate via the reaction of a suitable precursor with 1,2-ethanedithiol. This intermediate is then oxidized to form the desired 1,2-dithiolane .
Industrial Production Methods
Industrial production of 3,5-dimethyl-1,2-dithiolane typically involves the use of catalytic amounts of Lewis acids or Brönsted acids to facilitate the formation of the 1,3-dithiol intermediate. The oxidation step can be carried out using mild oxidizing agents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1,2-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding 1,3-dithiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3-Dithiol.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-1,2-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with dynamic covalent properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1,2-dithiolane involves its ability to undergo reversible thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The compound’s unique ring structure and sulfur atoms play a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the methyl groups at the 3rd and 5th positions.
1,2-Dithiolane: Similar ring structure but different substitution pattern.
Trithiocarbonates: Contain three sulfur atoms and exhibit different reactivity.
Uniqueness
3,5-Dimethyl-1,2-dithiolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiolanes and related compounds. Its ability to undergo reversible thiol-disulfide exchange reactions makes it particularly valuable in dynamic covalent chemistry and materials science .
Properties
Molecular Formula |
C5H10S2 |
---|---|
Molecular Weight |
134.3 g/mol |
IUPAC Name |
3,5-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-4-3-5(2)7-6-4/h4-5H,3H2,1-2H3 |
InChI Key |
KFUVOYOTMWUCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(SS1)C |
Origin of Product |
United States |
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